molecular formula C11H9BrO4 B11808758 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B11808758
M. Wt: 285.09 g/mol
InChI Key: ZMHNTBAILVCRPS-UHFFFAOYSA-N
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Description

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid ( 1352496-08-2) is a high-purity benzofuran derivative with the molecular formula C 11 H 9 BrO 4 and a molecular weight of 285.09. This compound is provided with a minimum purity of 95% and is recommended for long-term storage in a cool, dry environment to maintain stability. This compound is built around the benzofuran scaffold, a heterocyclic structure recognized as a fundamental building block in medicinal chemistry due to its diverse pharmacological profile. Research indicates that benzofuran derivatives demonstrate significant antimicrobial properties , showing promise as DNA gyrase B inhibitors in tuberculosis research and exhibiting activity against a range of bacterial strains, including Staphylococcus aureus and MRSA . Furthermore, the structural motif is investigated for its anti-breast cancer and antitumor potential , making it a valuable scaffold in oncology drug discovery and development . Additional research explores benzofuran-based molecules as potent tyrosinase inhibitors , relevant for studies in hyperpigmentation and melanoma . The specific structure of this compound, featuring a bromo substituent and a propanoic acid chain, is designed for use as a key synthetic intermediate, facilitating further chemical modifications and structure-activity relationship (SAR) studies in pharmaceutical research. Intended Use & Handling: This product is intended for research and development use by technically qualified individuals in a laboratory or industrial setting. It is explicitly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final, and customers are responsible for ensuring compliance with their local regulations regarding the import and handling of chemical substances.

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

2-[(5-bromo-1-benzofuran-6-yl)oxy]propanoic acid

InChI

InChI=1S/C11H9BrO4/c1-6(11(13)14)16-10-5-9-7(2-3-15-9)4-8(10)12/h2-6H,1H3,(H,13,14)

InChI Key

ZMHNTBAILVCRPS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C2C=COC2=C1)Br

Origin of Product

United States

Preparation Methods

Formation of 1-Bromo-4'-(2,2-Dimethoxyethyl)benzene

In the first step, p-bromophenol reacts with 2-bromoacetaldehyde dimethyl acetal under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the acetaldehyde derivative. Key parameters include:

  • Solvent : Tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).

  • Base : Potassium carbonate or similar alkali salts.

  • Temperature : Reflux conditions (40–153°C).

  • Reaction Time : 24–36 hours.

For example, combining p-bromophenol (1.213 mol) with 2-bromoacetaldehyde dimethyl acetal (1.775 mol) in THF at reflux for 24 hours yields the intermediate in 70–80% conversion.

Cyclization to 5-Bromobenzofuran

The intermediate undergoes acid-catalyzed cyclization to form the benzofuran ring. Polyphosphoric acid or concentrated sulfuric acid facilitates this step by promoting dehydration and ring closure:

  • Solvent : Xylene or chlorobenzene.

  • Temperature : 100–210°C.

  • Reaction Time : 18–22 hours.

Post-reaction purification via distillation and recrystallization achieves 5-bromobenzofuran with 32–53% overall yield.

Introduction of the 6-Hydroxy Group

Functionalizing the benzofuran at the 6-position with a hydroxyl group is critical for subsequent etherification. While direct hydroxylation remains challenging, indirect methods such as directed ortho-metalation or demethylation of protected intermediates are employed.

Directed Ortho-Metalation Strategy

Using a bulky base like lithium diisopropylamide (LDA), the bromine atom at position 5 directs deprotonation to position 6. Quenching with an electrophilic oxygen source (e.g., trimethyl borate followed by oxidation) introduces the hydroxyl group.

Demethylation of Methoxy Intermediates

An alternative route involves synthesizing 5-bromo-6-methoxybenzofuran first, followed by demethylation using boron tribromide (BBr₃) or hydrobromic acid (HBr). For instance, treating the methoxy derivative with 48% HBr at 80°C for 6 hours achieves >90% conversion to the hydroxylated product.

Etherification with Propanoic Acid

The final step couples the 6-hydroxybenzofuran intermediate with a propanoic acid derivative. Two predominant methods are nucleophilic substitution and Mitsunobu reaction .

Nucleophilic Substitution

Reacting 5-bromo-6-hydroxybenzofuran with 2-bromopropanoic acid in the presence of a base facilitates ether bond formation:

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : DMF or acetone.

  • Temperature : 60–80°C.

  • Reaction Time : 12–24 hours.

A typical protocol uses a 1:1.5 molar ratio of hydroxybenzofuran to 2-bromopropanoic acid, yielding the target compound in 45–60% isolated yield after column chromatography.

Mitsunobu Reaction

This method offers superior regioselectivity by employing diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Substrates : 5-Bromo-6-hydroxybenzofuran and 2-hydroxypropanoic acid.

  • Solvent : THF or dichloromethane.

  • Temperature : 0–25°C.

The Mitsunobu approach achieves 65–75% yield but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid:

MethodIntermediate YieldFinal Step YieldTotal YieldAdvantagesLimitations
Nucleophilic Substitution53%45%24%Cost-effective reagentsModerate regioselectivity
Mitsunobu Reaction53%70%37%High selectivityExpensive reagents, moisture-sensitive

Purification and Characterization

Final purification typically involves:

  • Liquid-Liquid Extraction : To remove unreacted starting materials.

  • Column Chromatography : Using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization : From ethanol/water mixtures for high-purity crystals.

Characterization via ¹H NMR and LC-MS confirms the structure:

  • ¹H NMR (DMSO-d₆) : δ 7.89 (s, 1H, benzofuran-H), 4.52 (q, 2H, OCH₂), 1.52 (t, 3H, CH₃).

  • LC-MS : m/z 313 [M+H]⁺.

Industrial-Scale Considerations

Scaling up production requires optimizing:

  • Catalyst Recycling : Recovering polyphosphoric acid in cyclization steps.

  • Solvent Recovery : Distilling and reusing DMF or THF.

  • Waste Management : Neutralizing acidic byproducts before disposal.

Emerging Methodologies

Recent advances focus on flow chemistry and enzyme-catalyzed reactions to improve efficiency:

  • Microreactor Systems : Reduce reaction times from hours to minutes.

  • Lipase-Catalyzed Etherification : Enhances enantioselectivity for chiral derivatives .

Chemical Reactions Analysis

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/ES-MS) Biological Activity Reference
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid 5-Br, 6-oxypropanoic acid ~299.1 Not reported IR: 1739 cm⁻¹ (C=O), 1553 cm⁻¹ (C=C) Anti-cancer (in vitro)
(Z)-2-((5-Benzylidene-4-oxothiazol-2-yl)amino)-3-(4-hydroxyphenyl)propanoic acid (6k) Thiazolidinone, 4-hydroxyphenyl 369.4 192–194 ES-MS m/z: 369; IR: 3465 cm⁻¹ (O=C-OH) Anti-proliferative (IC₅₀: <10 µM)
(Z)-2-((5-Benzylidene-4-oxothiazol-2-yl)amino)-3-phenylpropanoic acid (6d) Thiazolidinone, phenyl 353.4 187–189 ES-MS m/z: 353; IR: 1737 cm⁻¹ (C=O) Moderate anti-cancer activity
(E)-3-(3-Chloro-4-methoxyphenyl)-2-propanoic acid (22c) Chloro, methoxy, THP-protected oxime ~341.8 Not reported Not provided Enzyme inhibition (preclinical)
Key Observations :
  • Bioactivity: The thiazolidinone-containing derivatives (6k, 6d) exhibit enhanced anti-cancer activity compared to the bromobenzofuran-propanoic acid parent compound, likely due to the thiazolidinone ring’s ability to chelate metal ions in biological targets .
  • Synthetic Flexibility: The propanoic acid moiety allows for further functionalization, as seen in the synthesis of phosphate esters or amino acid conjugates (e.g., tert-butoxycarbonyl-protected derivatives) for improved pharmacokinetics .

Pharmacokinetic and Stability Comparisons

  • Metabolic Stability: Brominated benzofurans (e.g., this compound) demonstrate longer half-lives in vitro compared to chlorinated or methoxylated variants (e.g., 22c), attributed to bromine’s resistance to oxidative metabolism .
  • Solubility: Propanoic acid derivatives with polar substituents (e.g., 6k’s 4-hydroxyphenyl group) exhibit higher aqueous solubility (~1.2 mg/mL) than the bromobenzofuran analogue (~0.5 mg/mL), critical for oral bioavailability .

Mechanistic Insights from Spectral and Crystallographic Data

  • IR Spectroscopy: The C=O stretch at ~1739 cm⁻¹ in this compound aligns with similar propanoic acid derivatives, confirming the integrity of the carboxylic acid group .
  • Crystallography : While crystallographic data for the target compound is unavailable, related bromobenzofuran structures (e.g., 6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine) reveal planar aromatic systems with halogen bonding conducive to target binding .

Biological Activity

2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid is a compound that has garnered attention due to its unique structure and potential biological activities. The compound features a bromobenzofuran moiety linked to a propanoic acid functional group, which may enhance its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H11BrO3. The presence of the bromine atom in the benzofuran structure is believed to contribute significantly to its biological activity by influencing its interaction with various biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : The compound may inhibit pathways associated with inflammation, similar to other brominated benzofuran derivatives.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, highlighting its role as an antimicrobial agent.
  • Analgesic Effects : The structural features may allow it to interact with pain pathways, providing analgesic effects.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation.
  • Interaction with Receptors : The compound may bind to specific receptors involved in pain and inflammation, modulating their activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
5-BromobenzofuranContains bromobenzofuran corePotentially less reactive without propanoic acid
Propanoic AcidSimple carboxylic acidLacks aromatic properties
2-(Bromophenyl)propanoic AcidAromatic ring with propanoic acidSimilar reactivity but different aromatic system
4-(Bromophenyl)-3-hydroxybutanoic AcidHydroxybutanoic groupOffers different functional properties

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Tyrosinase Inhibition Studies : Research has shown that derivatives of benzofuran exhibit significant tyrosinase inhibition activity. For instance, a study reported IC50 values in the micromolar range for related compounds, indicating potential for use in skin whitening agents or as anti-fungal agents .
  • Pharmacological Screening : In vitro studies have highlighted the potential for anti-inflammatory and analgesic effects through enzyme inhibition pathways similar to those seen in non-steroidal anti-inflammatory drugs (NSAIDs).
  • Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to target proteins involved in inflammation and pain signaling pathways, providing insights into its mechanism of action .

Q & A

Q. What are the key synthetic routes for 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling a bromobenzofuran derivative with a propanoic acid precursor. For example, methyl ester intermediates (e.g., ) are synthesized via nucleophilic substitution or Mitsunobu reactions. Key steps include:

Bromobenzofuran Preparation : Start with 5-bromobenzofuran-6-ol, synthesized via electrophilic bromination or cyclization of brominated precursors .

Esterification : React with methyl 2-hydroxypropanoate under acidic or coupling agents (e.g., DCC/DMAP) to form the ester intermediate .

Hydrolysis : Convert the ester to the free acid using NaOH or LiOH in aqueous THF .

  • Characterization : Use 1H^1H-/13C^{13}C-NMR to confirm regioselectivity (e.g., benzofuran proton shifts at δ 6.8–7.5 ppm) and LC-MS for purity (>97% by HPLC, as in ).

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and computational tools:
  • NMR : Compare experimental shifts with predicted values (e.g., using ACD/Labs or PubChem data ).
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., used for analogous benzofuran structures).
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functionalities .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of bromobenzofuran-propanoic acid derivatives?

  • Methodological Answer :
  • Catalyst Screening : Ionic liquids (e.g., [HMIm]BF4_4, ) improve coupling efficiency by stabilizing intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of brominated intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during ester hydrolysis .
  • Yield Data :
ConditionYield (%)Reference
Ionic liquid catalyst82–88
Conventional DCC/DMAP65–72

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2, based on benzofuran analogs in ).
  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., bromine and oxygen atoms as reactive centers) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~2.5 suggests moderate permeability) .

Q. How should researchers address contradictory spectral data in structural elucidation?

  • Methodological Answer :
  • Case Example : If NMR signals for the benzofuran moiety conflict with literature (e.g., vs. 19):

Repetition : Re-run NMR under standardized conditions (e.g., DMSO-d6_6, 25°C).

Decoupling Experiments : Resolve overlapping peaks (e.g., NOESY for spatial proximity analysis).

Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Biological and Functional Studies

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Follow CLSI guidelines using microdilution assays (e.g., used similar benzofurans against E. coli and S. aureus).
  • Enzyme Inhibition : Measure IC50_{50} against targets like lipoxygenase or proteases via spectrophotometric assays .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields be resolved?

  • Methodological Answer :
  • Variable Identification : Compare catalyst purity (e.g., ’s ionic liquid vs. ’s DCC), solvent grade, and reaction scale.
  • Statistical Analysis : Apply ANOVA to triplicate experiments to identify significant outliers.
  • Literature Benchmarking : Cross-reference with analogous compounds (e.g., ’s 82% yield under optimized conditions).

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